2-Bromo-5-hydroxypyridine
Overview
Description
2-Bromo-5-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring. This compound is known for its light yellow crystalline appearance and slight solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxypyridine can be synthesized through various methods. One common approach involves the bromination of 5-hydroxypyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2-bromopyridine-5-boronic acid as a starting material. This compound undergoes a coupling reaction with hydroxyl-containing reagents under the influence of a palladium catalyst to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in coupling reactions with halo aromatic amines and alcohols to form 2-substituted amino phenyl and hydroxyphenyl pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like triethylamine.
Major Products:
Substituted Pyridines: Products with various functional groups replacing the bromine atom.
Oxidized Derivatives: Compounds with carbonyl functionalities.
Coupled Products: 2-substituted amino phenyl and hydroxyphenyl pyridines.
Scientific Research Applications
2-Bromo-5-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various biochemical effects .
Comparison with Similar Compounds
- 2-Bromo-5-methoxypyridine
- 6-Bromo-3-pyridinol
- 2-Bromo-5-(2-methoxyethoxy)pyridine
Comparison: 2-Bromo-5-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-bromopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFNEALEPSHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971087 | |
Record name | 6-Bromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55717-40-3, 55717-45-8 | |
Record name | 6-Bromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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